molecular formula C3H9NO B072915 TRIMETHYLAMINE N-OXIDE CAS No. 1184-78-7

TRIMETHYLAMINE N-OXIDE

Cat. No.: B072915
CAS No.: 1184-78-7
M. Wt: 75.11 g/mol
InChI Key: UYPYRKYUKCHHIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethylamine N-oxide (TMAO) is a metabolite of the gut flora that has been identified as a potential risk factor for cardiovascular diseases (CVDs) such as atherosclerosis . TMAO’s primary targets are the cardiovascular system and the liver, where it interacts with various proteins and enzymes .

Mode of Action

TMAO’s mode of action is complex and multifaceted. It has been shown to interact directly with proteins, mainly via hydrophobic binding . In the cardiovascular system, TMAO promotes the formation of foam cells by upregulating macrophage scavenger receptors . In the liver, TMAO is involved in the regulation of bile acid metabolism and the inhibition of the farnesoid X receptor (FXR) signaling pathway .

Biochemical Pathways

TMAO is primarily derived from dietary choline and L-carnitine. The gut microbiota converts these precursors into trimethylamine (TMA), which is then absorbed into the bloodstream and transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver . TMAO can also be produced from betaine by betaine reductase . These biochemical pathways are crucial for understanding the role of TMAO in health and disease.

Pharmacokinetics

Following oral absorption, TMA undergoes efficient N-oxidation to TMAO, a reaction catalyzed by the liver enzyme FMO3 . TMAO subsequently undergoes excretion in the urine . Evidence also suggests that metabolic retro-reduction of tmao can occur . The pharmacokinetics of TMAO are influenced by dietary intake, gut microbial flora, and liver enzyme activity .

Result of Action

TMAO has been associated with various health outcomes. It can promote oxidative stress and lipid accumulation in macrophage foam cells , and it has been linked to cellular aging and age-related diseases . TMAO has also been associated with an increased risk of atherothrombotic cardiovascular disease .

Action Environment

The action of TMAO is influenced by various environmental factors. For example, TMAO’s protein-stabilizing effects are water-dependent . In marine organisms, TMAO acts as a protective osmolyte, counteracting the protein-destabilizing effects of pressure . In humans, dietary factors significantly influence TMAO levels, with diets rich in animal protein such as eggs, red meat, and fish being the main sources of TMAO .

Safety and Hazards

TMAO is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

There are many challenges that need to be addressed in human gut microbiome researches, which is closely related to TMAO . The exploration of the aging mechanism is still ongoing . TMAO has been suggested as an independent predictor of cardiovascular disease (CVD) risk and mortality . Therefore, TMAO treatment may be a promising strategy to alleviate oxidative stress damage in skeletal muscle .

Biochemical Analysis

Biochemical Properties

Trimethylamine N-oxide interacts with various enzymes, proteins, and other biomolecules. It is a protein stabilizer that serves to counteract the protein-destabilizing effects of pressure . It is also involved in the metabolism of dietary choline and L-carnitine by intestinal microbiota . Furthermore, it has been found to interact with liver flavin monooxygenase 3 (FMO3) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been associated with cellular aging and age-related diseases . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors . It also affects energy metabolism in the liver and promotes the development of metabolic dysfunction-associated fatty liver disease (MAFLD) by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the expressions of key bile acid synthetic enzymes and bile acid transporters in the liver . It also promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound levels have been observed to fluctuate over time . These fluctuations could be prognostic for infarct size, particularly in patients with impaired renal function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, three weeks of 0.12% this compound supplementation during weaning in mice significantly increased the expression of scavenger receptors CD36 and SR-A1 in peritoneal macrophages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts TMA precursors into TMA, which is then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed into the bloodstream through the intestinal mucosa and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .

Subcellular Localization

It is known that this compound is primarily produced in the gut and then transported to the liver for transformation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylamine N-oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous solution, where trimethylamine is oxidized to this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the oxidation of trimethylamine using hydrogen peroxide. The aqueous solution of trimethylamine is treated with hydrogen peroxide, followed by concentration and crystallization to obtain the dihydrate form. The dihydrate can then be dehydrated through thermal dehydration or vacuum drying to obtain the anhydrous form .

Chemical Reactions Analysis

Types of Reactions: Trimethylamine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and organoboranes. The reactions are typically carried out under mild conditions.

    Decarbonylation Reactions: These reactions are often performed in the absence of solvents, making this compound a valuable reagent for such processes.

Major Products Formed:

    Oxidation Reactions: The major products include oxidized organoboranes.

    Decarbonylation Reactions: The products depend on the specific substrates used in the reactions.

Comparison with Similar Compounds

Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, a property not commonly found in other osmolytes. Similar compounds include:

This compound stands out due to its significant role in marine biology and its association with cardiovascular health in humans.

Properties

IUPAC Name

N,N-dimethylmethanamine oxide
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InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UYPYRKYUKCHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9NO
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DSSTOX Substance ID

DTXSID8049678
Record name N,N-Dimethyl-methanamine-N-oxide
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Molecular Weight

75.11 g/mol
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Physical Description

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless
Record name Trimethylamine-N-oxide
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Solubility

454 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Trimethylamine N-oxide
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CAS No.

1184-78-7
Record name Trimethylamine oxide
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Record name TRIMETHYLAMINE OXIDE
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Melting Point

95 - 99 °C
Record name Trimethylamine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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